molecular formula C20H25F2N5 B12267141 2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12267141
M. Wt: 373.4 g/mol
InChI Key: PNGRZVDXGXVGOQ-UHFFFAOYSA-N
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Description

2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring substituted with piperazine and pyrrolidine moieties, along with a difluorophenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidine core.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the piperazine derivative reacts with a difluorobenzyl halide.

    Incorporation of the Pyrrolidine Ring: The pyrrolidine ring is added through a nucleophilic substitution reaction, where the pyrimidine core reacts with a pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and infectious diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions, particularly in receptor binding and enzyme inhibition studies.

    Pharmaceutical Development: The compound is explored for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through:

    Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Molecular Pathways: It can influence various molecular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct biological activities and pharmacological properties. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C20H25F2N5

Molecular Weight

373.4 g/mol

IUPAC Name

2-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C20H25F2N5/c1-15-10-19(26-4-2-3-5-26)24-20(23-15)27-8-6-25(7-9-27)14-16-11-17(21)13-18(22)12-16/h10-13H,2-9,14H2,1H3

InChI Key

PNGRZVDXGXVGOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC(=CC(=C3)F)F)N4CCCC4

Origin of Product

United States

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